1-[(Ethylamino)methyl]cyclopentan-1-amine
CAS No.: 1247105-21-0
Cat. No.: VC3061600
Molecular Formula: C8H18N2
Molecular Weight: 142.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1247105-21-0 |
|---|---|
| Molecular Formula | C8H18N2 |
| Molecular Weight | 142.24 g/mol |
| IUPAC Name | 1-(ethylaminomethyl)cyclopentan-1-amine |
| Standard InChI | InChI=1S/C8H18N2/c1-2-10-7-8(9)5-3-4-6-8/h10H,2-7,9H2,1H3 |
| Standard InChI Key | XKVQUNHGJHUEKP-UHFFFAOYSA-N |
| SMILES | CCNCC1(CCCC1)N |
| Canonical SMILES | CCNCC1(CCCC1)N |
Introduction
Physical and Chemical Properties
1-[(Ethylamino)methyl]cyclopentan-1-amine (CAS No.: 1247105-21-0) possesses a defined molecular structure containing a cyclopentane ring with strategically positioned amine groups. The compound's structure features a quaternary carbon atom that serves as the connection point for both the primary amine and the methylethylamino substituent.
Structural Characteristics
The molecular architecture of 1-[(Ethylamino)methyl]cyclopentan-1-amine comprises:
-
A five-membered cyclopentane ring serving as the core structure
-
A primary amine (-NH2) directly bonded to the cyclopentane ring at position 1
-
A methylene (-CH2-) bridge extending from the quaternary carbon at position 1
-
An ethylamino group (-NHCH2CH3) attached to the methylene bridge
This arrangement creates a molecule with multiple basic centers and hydrogen bonding capabilities, influencing its physical properties and chemical behavior.
Physical Properties
Based on available data and comparative analysis with structurally similar compounds, the physical properties of 1-[(Ethylamino)methyl]cyclopentan-1-amine can be estimated:
Chemical Properties
The chemical behavior of 1-[(Ethylamino)methyl]cyclopentan-1-amine is predominantly influenced by its amine functionalities:
-
Basic character with estimated pKa values in the range of 9-11, typical for aliphatic amines
-
Capacity to form stable salts with acids, similar to the dihydrochloride salt formation observed in the related compound 1-[(dimethylamino)methyl]cyclopentan-1-amine dihydrochloride
-
Nucleophilic reactivity at both the primary and secondary amine sites
-
Potential for hydrogen bonding through the N-H groups, influencing intermolecular interactions
-
Susceptibility to oxidation and other transformations common to aliphatic amines
Synthesis and Preparation Methods
The synthesis of 1-[(Ethylamino)methyl]cyclopentan-1-amine typically requires multi-step reaction sequences that establish the cyclopentane core and introduce the appropriately positioned amine functionalities.
Synthetic Routes
Based on literature precedents and synthetic methodologies for structurally related compounds, several viable synthetic pathways can be proposed:
From Cyclopentanone Derivatives
A plausible approach involves the transformation of cyclopentanone through a series of reactions:
-
Reaction of cyclopentanone with ethylamine to form an imine intermediate
-
Addition of formaldehyde to introduce the methylamine functionality
-
Reduction of the resulting intermediates to obtain the target compound
This methodology parallels the synthesis of related compounds such as 1-[(Methylamino)methyl]cyclopentan-1-ol, which involves the reaction of cyclopentanone with formaldehyde and methylamine.
From 1-Aminocyclopentane Precursors
An alternative synthetic strategy could utilize 1-aminocyclopentane as the starting material:
-
Protection of the primary amine
-
Introduction of a hydroxymethyl or halomethyl group at position 1
-
Conversion to an aminomethyl derivative
-
N-alkylation with ethyl bromide or similar alkylating agents
-
Deprotection to reveal the primary amine
Reaction Mechanisms
The key mechanistic transformations in the synthesis of 1-[(Ethylamino)methyl]cyclopentan-1-amine involve:
-
Nucleophilic addition reactions of amines to carbonyl compounds
-
Mannich-type reactions to introduce aminomethyl functionalities
-
Reductive amination processes
-
Selective N-alkylation reactions
-
Functional group interconversions to achieve the desired substitution pattern
Purification and Characterization
Purification of 1-[(Ethylamino)methyl]cyclopentan-1-amine may employ techniques such as:
-
Distillation, particularly for the free base form
-
Crystallization of acid salt derivatives
-
Chromatographic methods for final purification
Characterization typically involves spectroscopic methods including NMR, mass spectrometry, and infrared spectroscopy, similar to those used for related cyclopentane derivatives.
Chemical Reactions and Reactivity
1-[(Ethylamino)methyl]cyclopentan-1-amine exhibits diverse chemical reactivity, primarily dictated by its two amine functional groups.
Reactions of the Primary Amine Group
The primary amine (-NH2) attached to the cyclopentane ring can undergo numerous transformations:
-
Alkylation reactions with alkyl halides to form secondary and tertiary amines
-
Acylation with acid chlorides, anhydrides, or esters to form amides
-
Reductive amination with aldehydes or ketones
-
Formation of imines, enamines, and Schiff bases with carbonyl compounds
-
Reaction with isocyanates and isothiocyanates to form ureas and thioureas respectively
-
Conversion to diazonium salts and subsequent transformation reactions
Reactions of the Secondary Amine Group
The ethylamino group (-NHCH2CH3) participates in reactions including:
-
Further alkylation to form tertiary amines
-
Acylation to form N-ethyl amides
-
Michael addition to α,β-unsaturated carbonyl compounds
-
Reactions with epoxides to form aminoalcohols
-
Mannich reactions with formaldehyde and nucleophiles
Salt Formation and Derivative Preparation
Similar to related compounds such as 1-[(dimethylamino)methyl]cyclopentan-1-amine dihydrochloride , this compound can form a variety of salts and derivatives:
-
Hydrochloride salts (mono- and dihydrochloride forms)
-
Sulfate and hydrogen sulfate salts
-
Phosphate salts
-
Organic acid salts (acetate, citrate, tartrate)
-
Quaternary ammonium salts through exhaustive alkylation
Comparative Reactivity Analysis
Comparison with structurally related compounds provides insights into the distinctive reactivity patterns of 1-[(Ethylamino)methyl]cyclopentan-1-amine:
Biological Activity and Applications
While specific biological activities of 1-[(Ethylamino)methyl]cyclopentan-1-amine remain largely unexplored in published literature, its structural features suggest several potential applications and biological interactions.
Structure-Activity Relationship Considerations
Analysis of the compound's structure relative to known bioactive molecules suggests:
-
The cyclopentane ring provides a specific three-dimensional conformation and lipophilicity
-
The primary and secondary amine groups offer hydrogen bond donor and acceptor capabilities
-
The ethyl substituent contributes additional lipophilicity and potential hydrophobic interactions
-
The specific spatial arrangement of functional groups creates a unique pharmacophore pattern
Synthetic Applications
1-[(Ethylamino)methyl]cyclopentan-1-amine holds value in synthetic chemistry:
-
As an intermediate in the synthesis of more complex pharmaceutical compounds
-
As a building block for specialized materials with defined properties
-
As a precursor for the preparation of ligands in coordination chemistry
-
As a component in the development of new catalytic systems
Related Compounds with Established Applications
| Compound | Structural Similarity | Known Applications | Relevance to 1-[(Ethylamino)methyl]cyclopentan-1-amine |
|---|---|---|---|
| 1-[(Diethylamino)methyl]cyclopentan-1-amine | Close analog with tertiary amine | Intermediate in pharmaceutical synthesis | Suggests similar utility in medicinal chemistry |
| 1-((Dimethylamino)methyl)cyclopentan-1-amine | Homologous structure with different alkyl groups | Precursor in various synthetic pathways | Indicates comparable synthetic versatility |
| Cyclopentamine derivatives | Share cyclopentane-amine core | Sympathomimetic agents | Points to potential cardiovascular activity |
| Aminocyclopentane carboxylic acids | Related cyclopentane core | NMDA receptor antagonists | Suggests possible neurological applications |
Analytical Characterization
Comprehensive characterization of 1-[(Ethylamino)methyl]cyclopentan-1-amine requires application of multiple analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Based on the compound's structure, characteristic NMR signals would include:
¹H NMR expected signals:
-
Cyclopentane ring protons (complex multiplets, δ 1.5-2.0 ppm)
-
Methylene bridge protons (-CH₂-NH-, singlet or doublet, δ 2.5-3.0 ppm)
-
Ethyl group protons (triplet for -CH₃ at δ 1.0-1.2 ppm, quartet for -CH₂- at δ 2.5-2.7 ppm)
-
Amine protons (broad signals, variable chemical shift depending on concentration and solvent)
¹³C NMR expected signals:
-
Quaternary carbon of cyclopentane (δ 58-62 ppm)
-
Cyclopentane ring carbons (δ 23-35 ppm)
-
Methylene bridge carbon (δ 52-56 ppm)
-
Ethyl group carbons (δ 14-16 ppm for -CH₃, δ 43-45 ppm for -CH₂-)
Mass Spectrometry
Characteristic mass spectrometric features would include:
-
Molecular ion peak at m/z 142 (C₈H₁₈N₂)
-
Fragment ions corresponding to cleavage patterns typical of amines
-
Loss of ethyl group (m/z 113)
-
Loss of ethylamine (m/z 98)
-
Cyclopentyl-containing fragments
Infrared Spectroscopy
Key IR absorption bands would include:
-
N-H stretching vibrations (3300-3500 cm⁻¹)
-
C-H stretching (2850-2950 cm⁻¹)
-
C-N stretching (1050-1250 cm⁻¹)
-
N-H bending (1550-1650 cm⁻¹)
-
Cyclopentane ring vibrations (1000-1100 cm⁻¹)
Chromatographic Analysis
For separation, identification, and purity determination:
-
Gas Chromatography (GC): Applicable for the volatile free base
-
High-Performance Liquid Chromatography (HPLC): Suitable for salts and derivatives
-
Thin-Layer Chromatography (TLC): Useful for reaction monitoring and preliminary purity assessment
X-ray Crystallography
For crystalline derivatives (especially salt forms), X-ray crystallography would provide definitive structural confirmation, revealing bond lengths, angles, and three-dimensional molecular packing.
Elemental Analysis
Theoretical elemental composition for C₈H₁₈N₂:
-
Carbon: 67.55%
-
Hydrogen: 12.76%
-
Nitrogen: 19.69%
This serves as an analytical benchmark for purity assessment through elemental analysis.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume